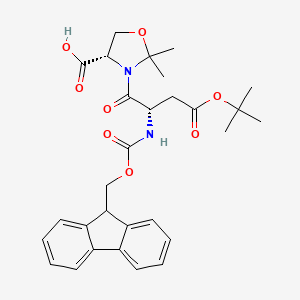

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N2O8/c1-28(2,3)39-24(32)14-22(25(33)31-23(26(34)35)16-38-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUPKCQXNRAZESL-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401103819 | |

| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955048-92-7 | |

| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955048-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401103819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative crucial for advancing solid-phase peptide synthesis (SPPS), particularly for complex, aggregation-prone sequences. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in the synthesis of therapeutic peptides and other challenging protein fragments. Detailed experimental protocols for its incorporation into peptide chains are provided, alongside a discussion of its role in synthesizing key biological molecules.

Introduction: Overcoming the Challenge of Peptide Aggregation

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a cornerstone of modern peptide and protein science. However, a significant hurdle in the synthesis of long or hydrophobic peptides is the tendency of the growing peptide chain to aggregate on the solid support. This aggregation, often driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purification of the target peptide.

To address this challenge, pseudoproline dipeptides were developed as "kink-inducers" in the peptide backbone.[1] this compound is a prominent example of such a building block, designed to incorporate an Asp-Ser motif while disrupting secondary structure formation. The "Psi(Me,Me)pro" notation refers to a dimethylated pseudoproline (oxazolidine) ring formed from the serine residue.[2][3] This modification introduces a cis-amide bond conformation, effectively breaking the hydrogen bonding patterns that lead to aggregation.[4]

Chemical Properties and Structure

This compound is a sophisticated amino acid derivative with several key structural features that contribute to its utility in peptide synthesis.

| Property | Value |

| Chemical Name | (4S)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(2-methyl-2-propanyloxy)-3-oxopropanoyl]-2,2-dimethyl-4-oxazolidinecarboxylic acid |

| Molecular Formula | C₂₉H₃₄N₂O₈ |

| Molecular Weight | 538.59 g/mol [2] |

| CAS Number | 955048-92-7[5] |

| Appearance | White to off-white powder[6] |

| Storage | 2°C - 8°C[2] |

| Solubility | Soluble in common SPPS solvents such as DMF and NMP. |

| Key Structural Features | - Fmoc Group: A base-labile protecting group for the N-terminus, allowing for sequential peptide chain elongation. - OtBu Group: A tert-butyl ester protecting the side chain of aspartic acid, which is cleaved under strong acidic conditions (e.g., TFA). - Pseudoproline Ring: An oxazolidine (B1195125) ring formed from the serine residue, which disrupts secondary structure formation. |

Mechanism of Action: Disrupting Peptide Aggregation

The primary function of this compound is to mitigate peptide chain aggregation during SPPS. This is achieved through the conformational constraints imposed by the pseudoproline ring system.

The oxazolidine ring of the pseudoproline moiety favors a cis-amide bond with the preceding amino acid residue, creating a kink in the peptide backbone.[4] This disruption of the regular peptide chain conformation prevents the formation of stable intermolecular hydrogen bonds that are necessary for the formation of β-sheet structures.[3] As a result, the peptide chain remains more solvated and accessible for subsequent coupling and deprotection steps, leading to a significant improvement in the overall efficiency of the synthesis.[7]

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols. It is introduced as a dipeptide unit, which has the added advantage of accelerating the synthesis by adding two residues in a single coupling step.[8]

General Protocol for Manual Coupling

This protocol is a general guideline and may require optimization based on the specific peptide sequence and solid support used.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, PyBOP)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF, or N-Methyl-2-pyrrolidone - NMP)

-

Washing solvents (DMF, Dichloromethane - DCM)

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

Activation of the Dipeptide: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a ninhydrin (B49086) test.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Proceed with the next Fmoc deprotection and coupling cycle for the subsequent amino acid.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the support and remove the side-chain protecting groups, including the OtBu group and the pseudoproline ring, to regenerate the native serine residue.[9]

Applications in the Synthesis of Biologically Important Peptides

This compound and other pseudoproline dipeptides are instrumental in the synthesis of peptides that are otherwise difficult to obtain.

Synthesis of the R2 Subunit of E. coli Ribonucleotide Reductase

The semisynthetic preparation of the R2 subunit of E. coli ribonucleotide reductase has utilized this compound.[2] This enzyme is essential for DNA synthesis and repair, making it a target for drug development. The synthesis of a 22-residue C-terminal peptide of R2 was accomplished using this pseudoproline dipeptide to overcome synthetic challenges.[3]

Synthesis of the Glycopeptide Domain of Erythropoietin (EPO)

Erythropoietin is a heavily glycosylated protein crucial for the production of red blood cells. The chemical synthesis of its glycopeptide domains is a formidable task due to the complexity and aggregation tendency of the peptide backbone. The use of pseudoproline dipeptides, including those incorporating Asp-Ser motifs, has been reported to facilitate the synthesis of EPO glycopeptide fragments by improving solubility and coupling efficiency.[2][10][11]

The Role of the Asp-Ser Motif in Biological Signaling

The aspartic acid-serine (Asp-Ser) motif is found in numerous proteins and can be critical for their biological function. For instance, the "acidic serine- and aspartate-rich motif" (ASARM) is a key domain in the SIBLING (Small Integrin-Binding Ligand, N-linked Glycoprotein) family of proteins, which are involved in bone mineralization.[12] The ability to efficiently synthesize peptides containing this motif using tools like this compound is therefore valuable for studying the structure-function relationships of these proteins and for developing peptide-based therapeutics that can modulate their activity.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of the peptide chemist. By effectively disrupting peptide aggregation, it enables the synthesis of challenging peptide sequences with improved yield and purity. Its application in the synthesis of biologically important molecules like the R2 subunit of ribonucleotide reductase and domains of erythropoietin underscores its significance in both basic research and drug development. The continued use and development of such advanced building blocks will undoubtedly push the boundaries of what is synthetically achievable in the field of peptide science.

References

- 1. rsc.org [rsc.org]

- 2. peptide.com [peptide.com]

- 3. Generation of the R2 subunit of ribonucleotide reductase by intein chemistry: insertion of 3-nitrotyrosine at residue 356 as a probe of the radical initiation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overexpression of a hexa-histidine and T7 peptide-tagged human ribonucleotide reductase small subunit, R2 in Escherichia coli and the generation of human R2 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. Toward Homogeneous Erythropoietin: Non-NCL Based Chemical Synthesis of the Gln78—Arg166 Glycopeptide Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Winding Pathway to Erythropoietin Along the Chemistry–Biology Frontier: A Success At Last - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The bioactive acidic serine- and aspartate-rich motif peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Modern Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH, a specialized dipeptide derivative crucial for advancing peptide-based therapeutics and research. The document details its role in overcoming synthetic challenges, presents relevant quantitative data, and offers detailed experimental protocols for its use.

Core Concepts: The Role of Pseudoproline Dipeptides in Peptide Synthesis

This compound is a member of the pseudoproline dipeptide family, which are instrumental in modern solid-phase peptide synthesis (SPPS), particularly in Fmoc-based strategies.[1] These chemically modified dipeptides are designed to address significant challenges encountered during the synthesis of long or "difficult" peptide sequences, which are often prone to aggregation and poor coupling efficiencies.[2][3]

The core innovation of a pseudoproline dipeptide lies in the reversible protection of a serine (Ser) or threonine (Thr) residue as an oxazolidine (B1195125) ring. In the case of this compound, the serine residue is modified. This cyclic structure introduces a "kink" into the growing peptide backbone, mimicking the conformational effect of a proline residue.[1][4] This disruption of the linear peptide chain effectively hinders the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation on the solid support.[3] By preventing aggregation, pseudoproline dipeptides enhance the solvation of the peptide chain, leading to improved reaction kinetics, higher coupling yields, and ultimately, a purer final product.[1]

The pseudoproline moiety is stable throughout the cycles of Fmoc-SPPS but is readily cleaved under standard trifluoroacetic acid (TFA) treatment during the final deprotection and cleavage from the resin, regenerating the native serine residue.[1][5]

Chemical Structure and Properties

The chemical structure of this compound incorporates several key functional groups that dictate its utility in peptide synthesis:

-

Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for the N-terminal amine, allowing for stepwise elongation of the peptide chain.

-

Asp(OtBu) (Aspartic acid with a tert-butyl protected side chain): The tert-butyl group protects the acidic side chain of aspartic acid and is removed under acidic conditions (e.g., TFA).

-

Ser(Psi(Me,Me)pro) (Serine modified as a dimethyl pseudoproline): The oxazolidine ring formed from the serine backbone and side chain with acetone. This is the key "structure-breaking" element.

-

-OH (Carboxylic acid): The C-terminal functional group that participates in the coupling reaction with the next amino acid in the sequence.

| Property | Value |

| Chemical Name | Fmoc-Asp(OtBu)-Ser(psiMe,Mepro)-OH |

| Molecular Formula | C₂₉H₃₄N₂O₈ |

| Molecular Weight | 538.59 g/mol |

| CAS Number | 955048-92-7 |

| Appearance | White to off-white powder |

| Application | Fmoc solid-phase peptide synthesis |

| Solubility | Soluble in DMF and NMP |

| Storage | 2-8°C |

| SMILES String | CC(C)(C)OC(=O)C--INVALID-LINK--C(=O)N4--INVALID-LINK--C(=O)O |

| InChI Key | XGFUSEUVGFMDEN-UHFFFAOYSA-N |

Data Presentation: Efficacy in "Difficult" Peptide Synthesis

Table 1: Comparative Purity of Crude Thymosin alpha 1 (1-16) Synthesized With and Without Pseudoproline Dipeptides

| Synthesis Strategy | Crude Product Purity (%) | Key Impurities Observed |

| Standard Fmoc-amino acids | Very low purity | Peptides missing Ser, Thr, Asp, and Ala residues |

| With Fmoc-Asp(OtBu)-Thr(ΨMe,Mepro)-OH | Minor improvement | Still significant levels of deletion sequences |

| With Fmoc-Ile-Thr(ΨMe,Mepro)-OH | Significantly improved | Contaminated primarily by a des-Ser peptide |

| With both Fmoc-Asp(OtBu)-Thr(ΨMe,Mepro)-OH and Fmoc-Ile-Thr(ΨMe,Mepro)-OH | Excellent purity | Minimal deletion sequences observed in the crude product |

This data is adapted from a study on the synthesis of Thymosin alpha 1 and illustrates the general principle of yield and purity improvement with pseudoproline dipeptides.

Experimental Protocols

General Synthesis of Fmoc-Pseudoproline Dipeptides

The synthesis of Fmoc-Xaa-Ser/Thr(Psi(Me,Me)pro)-OH dipeptides generally follows a two-step procedure from the corresponding dipeptide. The following is a generalized protocol:

-

Dipeptide Formation: The initial dipeptide (e.g., Fmoc-Asp(OtBu)-Ser-OH) is synthesized using standard solution-phase or solid-phase peptide coupling methods.

-

Cyclization to form the Oxazolidine Ring:

-

The purified dipeptide is dissolved in a suitable solvent (e.g., dichloromethane).

-

An excess of 2,2-dimethoxypropane (B42991) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) are added.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

The product is then purified by chromatography to yield the final Fmoc-protected pseudoproline dipeptide.

-

Incorporation of this compound in SPPS

The following are protocols for the manual and automated coupling of pseudoproline dipeptides in Fmoc-SPPS.

Manual Coupling Protocol:

-

Resin Preparation: The N-terminal Fmoc group of the resin-bound peptide is deprotected using a 20% solution of piperidine (B6355638) in DMF. The resin is then washed thoroughly with DMF.

-

Activation of the Dipeptide:

-

Dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in a minimal volume of DMF or NMP.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution.

-

-

Coupling Reaction:

-

Immediately add the activated dipeptide solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser or TNBS test. If the reaction is incomplete, the coupling step can be repeated.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and by-products. The synthesis can then proceed to the next deprotection and coupling cycle.

Automated Coupling Protocol (for synthesizers using pre-dissolved amino acids):

-

Reagent Preparation: Prepare a solution of this compound in DMF or NMP at the same concentration as the standard amino acid solutions used by the synthesizer.

-

Synthesizer Programming:

-

Place the vial containing the pseudoproline dipeptide solution in an appropriate position in the instrument's autosampler.

-

Program the synthesizer to perform the coupling of the pseudoproline dipeptide as a single amino acid. Standard coupling protocols (e.g., using HBTU/DIPEA) are generally effective.

-

It is crucial to then omit the subsequent amino acid coupling cycle in the sequence, as the pseudoproline is a dipeptide.

-

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows associated with the use of this compound.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for incorporating the dipeptide in SPPS.

Caption: Logical relationship illustrating aggregation prevention.

References

The Role of Pseudoproline Dipeptides in Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of long and complex peptides is often hampered by the propensity of the growing peptide chain to aggregate on the solid support. This aggregation, primarily driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling reactions, difficult purifications, and ultimately, low yields of the desired product. Pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This technical guide provides an in-depth exploration of the mechanism of action of pseudoproline dipeptides, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

The Core Mechanism: Disrupting Secondary Structure to Enhance Synthesis

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is cyclized with the backbone amide nitrogen to form an oxazolidine (B1195125) or thiazolidine (B150603) ring.[1][2] This five-membered ring structure introduces a "kink" into the peptide backbone, similar to that of a natural proline residue.[3][4] This structural perturbation is the cornerstone of their effectiveness.

The primary mechanism of action involves the disruption of secondary structure formation, particularly the intermolecular hydrogen bonding that leads to β-sheet aggregation.[1][5] The cyclic nature of the pseudoproline moiety favors a cis-amide bond conformation with the preceding amino acid residue, in contrast to the more common trans conformation found in linear peptides.[2][6] This enforced cis bond disrupts the regular backbone geometry required for stable β-sheet formation, effectively preventing the peptide chains from aggregating.[2][7]

By mitigating on-resin aggregation, pseudoproline dipeptides lead to several key benefits:

-

Enhanced Solvation: The disrupted secondary structure allows for better solvation of the growing peptide chain by the synthesis solvents (e.g., DMF, NMP).[1][8]

-

Improved Coupling Efficiency: With the N-terminus of the growing peptide chain more accessible, coupling reactions with the next amino acid proceed more efficiently, leading to higher yields and purer crude products.[1][9]

-

Increased Yields: For "difficult" or aggregation-prone sequences, the incorporation of pseudoproline dipeptides can increase product yields by up to 10-fold.[1][5][9]

The native Ser, Thr, or Cys residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.[2][3]

Quantitative Impact on Peptide Synthesis

The introduction of pseudoproline dipeptides has a demonstrable and significant positive impact on the synthesis of challenging peptides. The following tables summarize quantitative data from various studies.

| Peptide Sequence | Synthesis Method | Crude Product Yield | Crude Product Purity | Reference |

| Aβ1-42 | Standard Fmoc/tBu SPPS | 85% | 56% | [10] |

| Aβ1-42 (Microwave-assisted) | Fmoc/tBu SPPS | 87% | 67% | [11] |

| Human Amylin (hAmylin) | Standard Fmoc SPPS | Traces | N/A | [1] |

| Human Amylin (hAmylin) with Pseudoproline | Fmoc SPPS | High Yield | High Purity | [1] |

| 54-amino-acid fragment of caveolin-1 (B1176169) | Standard Fmoc SPPS | Difficult to synthesize | N/A | [1] |

| 54-amino-acid fragment of caveolin-1 with Pseudoproline | Fmoc SPPS | Successful synthesis | N/A | [1] |

Table 1: Impact of Pseudoproline Dipeptides on the Synthesis of Difficult Peptides.

| Parameter | Without Pseudoproline Dipeptides | With Pseudoproline Dipeptides | Reference |

| Overall Yield (Theoretical for a 70-mer with 97% stepwise yield) | 1.4% | Significantly higher, approaching theoretical maximum with improved stepwise yields | [6][12] |

| Coupling Efficiency for Aggregated Sequences | Low, leading to deletion sequences | High, leading to purer product | [1][9] |

| Solubility of Protected Peptide Fragments | Low | Markedly improved | [13] |

Table 2: General Improvements in SPPS with Pseudoproline Dipeptides.

Experimental Protocols

The successful implementation of pseudoproline dipeptides in SPPS relies on optimized protocols for their incorporation and subsequent cleavage.

Protocol 1: Incorporation of Pseudoproline Dipeptides (Manual SPPS)

This protocol describes the manual coupling of a commercially available Fmoc-protected pseudoproline dipeptide onto a deprotected peptide-resin.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH (5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HBTU, HCTU, HATU, or PyBOP®) (4.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Small reaction vessel

Procedure:

-

Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

-

Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF.

-

Addition of Base: Add DIPEA to the activated dipeptide solution and mix thoroughly.

-

Coupling Reaction: Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.[9]

-

Monitoring Coupling Completion: Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines.[14] A negative result (yellow/brown beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

This protocol outlines the cleavage of the peptide from the resin and the simultaneous removal of the pseudoproline moiety and other side-chain protecting groups.

Materials:

-

Peptide-resin containing a pseudoproline dipeptide

-

Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5] or TFA/TIS/water [95:2.5:2.5])[15]

-

Cold diethyl ether

-

Centrifuge tubes

-

Nitrogen gas stream

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Reaction: In a well-ventilated fume hood, add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[3]

-

Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The oxazolidine/thiazolidine ring of the pseudoproline will be cleaved during this step.[9]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

-

Peptide Collection: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

-

Drying: Dry the crude peptide pellet under a gentle stream of nitrogen gas or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Protocol 3: Assessment of Peptide Solubility

This protocol provides a general method to compare the solubility of a peptide synthesized with and without a pseudoproline dipeptide.

Materials:

-

Lyophilized crude peptide (with and without pseudoproline)

-

Chosen solvent (e.g., water, aqueous buffer, DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Microcentrifuge (capable of 14,000 rpm)

-

Lyophilizer or vacuum concentrator

Procedure:

-

Sample Preparation: Weigh 1-10 mg of the lyophilized peptide into a microcentrifuge tube.[7]

-

Solvent Addition: Add a defined volume of the chosen solvent (e.g., 1 mL) to the peptide.

-

Dissolution: Vortex the tube vigorously for 1-2 minutes to aid dissolution. Sonication (3 x 10 seconds on ice) can also be used to improve solubility.[16]

-

Centrifugation: Centrifuge the solution at 14,000 rpm for 1 hour to pellet any insoluble material.[7]

-

Separation: Carefully collect the supernatant and transfer it to a new pre-weighed microcentrifuge tube.

-

Drying: Lyophilize or dry both the supernatant and the remaining precipitate in their respective tubes until a constant weight is achieved.

-

Calculation: Calculate the percentage of soluble peptide by dividing the weight of the dried supernatant by the initial total weight of the peptide and multiplying by 100. Compare the solubility percentages for the peptides synthesized with and without the pseudoproline dipeptide.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the core concepts of the pseudoproline mechanism and the general workflow of its application in SPPS.

Caption: Mechanism of action of pseudoproline dipeptides in SPPS.

Caption: General experimental workflow for SPPS using pseudoproline dipeptides.

Conclusion

Pseudoproline dipeptides are an indispensable tool in modern solid-phase peptide synthesis, offering a robust and reliable solution to the pervasive problem of peptide aggregation. By temporarily introducing a proline-like kink in the peptide backbone, they effectively disrupt the formation of secondary structures that hinder synthetic efficiency. The resulting improvements in solvation, coupling efficiency, and overall yield make the synthesis of previously intractable "difficult sequences" achievable. The straightforward incorporation and removal protocols, combined with their compatibility with standard automated synthesizers, further solidify their position as a key enabling technology for researchers, scientists, and drug development professionals in the field of peptide science.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Pseudoproline - Wikipedia [en.wikipedia.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 7. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 10. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]

- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 13. bachem.com [bachem.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

A Technical Guide to Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide derivative that has become an indispensable tool in modern solid-phase peptide synthesis (SPPS).[1][2][3] Its unique structural features address a critical challenge in the synthesis of complex and aggregation-prone peptides, thereby enhancing the efficiency and success rate of producing peptides for research and therapeutic development.[1][2][4][5] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this valuable reagent.

The core utility of this compound lies in its ability to disrupt the formation of secondary structures, such as β-sheets, during peptide chain elongation.[1][2] This aggregation is a common cause of incomplete coupling reactions and low yields in SPPS. The oxazolidine (B1195125) ring of the pseudoproline moiety induces a "kink" in the peptide backbone, which interferes with inter-chain hydrogen bonding and improves the solvation of the growing peptide.[1][6]

Chemical and Physical Properties

This compound is a white to off-white powder.[7] Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 955048-92-7 | |

| Molecular Formula | C₂₉H₃₄N₂O₈ | |

| Molecular Weight | 538.59 g/mol | |

| Purity | ≥97.0% (HPLC) | |

| Appearance | White to off-white powder | [7] |

| Storage Temperature | 2-8°C | |

| Solubility | Soluble in common SPPS solvents such as DMF and NMP.[1] |

Applications in Peptide Synthesis

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis, particularly for sequences containing the Asp-Ser motif that are prone to aggregation.[3] Its use has been demonstrated to be highly effective in the synthesis of "difficult" peptides, including long sequences and those with a high content of hydrophobic residues.[2][8]

A notable example is the synthesis of human Amylin (hIAPP), a 37-residue peptide that is highly amyloidogenic. Standard SPPS of hIAPP often results in very low yields, but the incorporation of pseudoproline dipeptides, including those containing the Asp-Ser motif, has enabled its successful synthesis with significantly improved purity and yield.[9][10] This highlights the critical role of this reagent in accessing biologically important and therapeutically relevant peptides that would otherwise be challenging to produce.

Beyond preventing aggregation, the use of this pseudoproline dipeptide can also block the formation of aspartimide, a common side product in the synthesis of Asp-containing peptides.[6]

Experimental Protocols

The incorporation of this compound into a peptide sequence follows standard Fmoc SPPS protocols. However, specific considerations for coupling and cleavage are outlined below.

Coupling Protocol

Standard coupling reagents used in Fmoc SPPS are effective for the incorporation of this dipeptide.[1] Common choices include aminium/uronium-based reagents like HBTU and HATU, or carbodiimide-based methods with additives like HOBt.[11]

Reagents:

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

SPPS-grade solvents (e.g., DMF, NMP)

-

Peptide-resin with a free N-terminal amine

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a 20% solution of piperidine (B6355638) in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Amino Acid Activation:

-

For HBTU/HATU activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow to pre-activate for 1-2 minutes.

-

For DIC/HOBt activation: Dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow to pre-activate for 5-10 minutes.

-

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (no color change) indicates the absence of free primary amines and a complete reaction.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Cleavage and Deprotection Protocol

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the OtBu group on aspartic acid and the regeneration of the serine from the pseudoproline. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[12][13]

Cleavage Cocktail:

A standard cleavage cocktail for peptides containing acid-labile protecting groups is Reagent K or a simpler mixture for less sensitive sequences.

-

Reagent K: TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)

-

Standard Mixture: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)[11]

Procedure:

-

Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Cleavage: Add the freshly prepared cleavage cocktail to the resin in a well-ventilated fume hood.

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The oxazolidine ring of the pseudoproline is labile to TFA and will be cleaved during this step to yield the native serine residue.[14]

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation and wash it several times with cold diethyl ether to remove scavengers and residual TFA.

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound in SPPS.

Caption: Workflow for the coupling of this compound in SPPS.

Caption: General workflow for the cleavage and deprotection of the synthesized peptide.

Signaling Pathways and Biological Relevance

While specific therapeutic peptides synthesized using this compound and their direct interactions with signaling pathways are not extensively detailed in the public domain, the Asp-Ser motif is a common feature in many biologically active peptides and proteins. The ability to successfully synthesize peptides containing this motif is crucial for studying their roles in various biological processes. For instance, peptides containing proline motifs, which are structurally mimicked by pseudoprolines, are known to be involved in a wide range of biological functions and can influence protein-protein interactions.[15] The improved synthesis of such peptides using this dipeptide derivative facilitates further research into their mechanisms of action and potential as therapeutic agents.

Conclusion

This compound is a powerful and versatile tool for overcoming the challenges of peptide aggregation in solid-phase peptide synthesis. Its ability to disrupt secondary structures leads to improved coupling efficiencies, higher yields, and greater purity of the final peptide product. This technical guide provides researchers, scientists, and drug development professionals with the essential information needed to effectively utilize this valuable reagent in the synthesis of complex and biologically relevant peptides. The detailed protocols and workflow diagrams serve as a practical resource for the successful incorporation of this compound in demanding peptide synthesis projects.

References

- 1. chempep.com [chempep.com]

- 2. Pseudoproline - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 6. peptide.com [peptide.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 14. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 15. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Pseudoproline Dipeptides in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by the propensity of the growing peptide chain to aggregate. This aggregation, driven by the formation of intermolecular β-sheets, can lead to poor solvation, incomplete coupling and deprotection reactions, and consequently, low yields and purity of the final product. Pseudoproline dipeptides have emerged as a powerful tool to overcome these challenges in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the benefits, mechanisms, and practical application of pseudoproline dipeptides in modern peptide synthesis.

Core Principles and Mechanism of Action

Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side-chain hydroxyl or thiol group is cyclized with the backbone amide nitrogen, forming an oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively.[1][2] This cyclic structure introduces a "kink" into the peptide backbone, mimicking the conformational effect of a proline residue.[1][3][4]

The primary mechanism by which pseudoproline dipeptides enhance peptide synthesis is through the disruption of secondary structure formation.[1][5] The induced kink disrupts the interchain hydrogen bonding necessary for the formation of β-sheet aggregates.[1][4] This leads to several key benefits:

-

Enhanced Solvation: By preventing aggregation, the peptide chain remains better solvated by the synthesis solvent (e.g., DMF, NMP), improving the accessibility of the N-terminus for subsequent coupling reactions.[1]

-

Improved Reaction Kinetics: The enhanced solvation and reduced steric hindrance lead to more efficient and predictable acylation (coupling) and deprotection kinetics.[1][6][7]

-

Increased Yield and Purity: The culmination of these effects is a significant increase in the overall yield and purity of the crude peptide product, often reducing the need for extensive and costly purification steps.[2][6][7]

The pseudoproline moiety is stable under the standard conditions of Fmoc-based SPPS but is readily cleaved with trifluoroacetic acid (TFA) during the final deprotection and cleavage from the solid support, regenerating the native serine, threonine, or cysteine residue.[1][8]

Quantitative Improvements in Peptide Synthesis

The incorporation of pseudoproline dipeptides has demonstrated significant quantitative improvements in the synthesis of "difficult" peptides.

| Metric | Improvement with Pseudoproline Dipeptides | Peptide/Sequence Context | Reference |

| Product Yield | Up to 10-fold increase | Highly aggregated sequences | [1][6] |

| Purity of Crude Product | Significantly improved | General observation | [2][6][7] |

| Cyclization Yield | Increased yields and accelerated rates | Cyclic peptides (e.g., dendroamide A, amylin (1-13)) | [1][3][4] |

| Synthesis Success Rate | Enabled synthesis of previously inaccessible peptides | Long peptides (>40 amino acids), hydrophobic sequences | [2][3] |

Notable Examples:

-

Human Amylin (hAmylin): The synthesis of this highly amyloidogenic 37-residue peptide was successful with high yield using pseudoproline dipeptides, whereas standard Fmoc methods yielded only trace amounts of the desired product.[1][8]

-

RANTES (24-91): This 68-amino-acid chemokine, known for its high aggregation propensity, was synthesized efficiently by combining pseudoproline dipeptides with a PEG-based resin.[1]

Experimental Protocols

The use of pseudoproline dipeptides is straightforward and compatible with standard automated and manual Fmoc-SPPS protocols.[1][2]

General Guidelines for Incorporating Pseudoproline Dipeptides:

-

Spacing: For optimal disruption of secondary structures, space pseudoproline dipeptides approximately 5-6 residues apart. A minimum of 2 residues should separate two pseudoproline units or a pseudoproline and a native proline.[1][3][4]

-

Placement: If possible, insert a pseudoproline dipeptide immediately before a hydrophobic region to maximize its solubilizing effect.[1][3][4]

-

Resin Selection: The benefits of pseudoproline dipeptides can be further enhanced by using low-aggregation resins such as those based on polyethylene (B3416737) glycol (PEG) (e.g., ChemMatrix) or 2-chlorotrityl chloride resin.[1][4]

Detailed Protocol for Coupling a Pseudoproline Dipeptide:

This protocol assumes a standard Fmoc-SPPS workflow on a solid support.

-

Fmoc-Deprotection: Swell the resin-bound peptide in a suitable solvent (e.g., DMF). Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once. Wash the resin thoroughly with DMF.

-

Activation and Coupling:

-

Method A (HBTU/HCTU Activation):

-

In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (3-5 equivalents relative to resin loading), HBTU or HCTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

-

Immediately add the activated mixture to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Method B (DIC/HOBt Activation):

-

In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the mixture.

-

Allow the pre-activation to proceed for 5-10 minutes.

-

Add the activated mixture to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.

Final Cleavage and Deprotection:

The pseudoproline ring is cleaved simultaneously with other side-chain protecting groups and the peptide is released from the resin.

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a standard cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Impact of Pseudoproline Dipeptides

The following diagrams illustrate the key concepts and workflows associated with the use of pseudoproline dipeptides in peptide synthesis.

Caption: Mechanism of action: Standard vs. Pseudoproline-assisted SPPS.

Caption: General workflow for incorporating a pseudoproline dipeptide in Fmoc-SPPS.

Caption: Reversible nature of pseudoproline dipeptides.

Conclusion

Pseudoproline dipeptides represent a significant advancement in the field of peptide synthesis. Their ability to act as temporary, structure-disrupting elements provides a robust solution to the pervasive problem of peptide aggregation during SPPS. By improving solvation, enhancing reaction kinetics, and ultimately increasing yields and purity, these specialized building blocks enable the successful synthesis of long, complex, and otherwise intractable peptide sequences. For researchers and professionals in drug development and peptide science, the strategic incorporation of pseudoproline dipeptides into synthetic routes is a key strategy for improving efficiency, reducing costs, and successfully accessing challenging peptide targets.

References

- 1. chempep.com [chempep.com]

- 2. Pseudoproline - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 8. bachem.com [bachem.com]

The Role of the Psi(Me,Me)pro Moiety in Preventing Peptide Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide aggregation is a significant challenge in the development of therapeutic peptides, impacting their efficacy, safety, and manufacturability. The formation of insoluble aggregates, particularly amyloid fibrils, is associated with a range of debilitating diseases, including Alzheimer's and Parkinson's disease. The introduction of synthetic amino acid analogs is a promising strategy to mitigate these aggregation-prone sequences. Among these, the Psi(Me,Me)pro moiety, a pseudoproline derivative of threonine, has emerged as a powerful tool. This technical guide provides an in-depth analysis of the role of the Psi(Me,Me)pro moiety in preventing peptide aggregation, with a focus on its mechanism of action, experimental validation, and potential therapeutic applications. While its utility in solid-phase peptide synthesis (SPPS) is well-established, this guide also explores its potential role in preventing aggregation of the final peptide product in solution. Detailed experimental protocols for key analytical techniques are provided to facilitate further research in this area.

Introduction to Peptide Aggregation

Peptide aggregation is a process by which peptide monomers self-associate to form larger, often insoluble, structures. This phenomenon is driven by a complex interplay of factors including the peptide's primary sequence, hydrophobicity, and the surrounding environment (e.g., pH, temperature, and concentration). A key structural feature of many aggregates, particularly those associated with disease, is the cross-β-sheet conformation, where β-strands from different peptide molecules are oriented perpendicular to the fibril axis.

The consequences of peptide aggregation are far-reaching. In a therapeutic context, aggregation can lead to a loss of biological activity, altered pharmacokinetics, and an increased risk of immunogenicity. In the context of neurodegenerative diseases, the aggregation of peptides such as amyloid-beta (Aβ) is a central pathological event, leading to the formation of toxic oligomers and plaques.

The Psi(Me,Me)pro Moiety: A Structural Disruptor

The Psi(Me,Me)pro moiety is a type of pseudoproline, a class of synthetic amino acid derivatives designed to mimic the structural properties of proline. Specifically, it is a dimethyl-substituted oxazolidine (B1195125) formed from a threonine residue.

The primary mechanism by which the Psi(Me,Me)pro moiety prevents aggregation is by inducing a "kink" in the peptide backbone.[1] This is due to the constrained five-membered ring structure, which favors a cis-amide bond conformation over the more common trans-amide bond.[1][2] This localized change in backbone geometry disrupts the formation of extended β-sheet structures, which are critical for interchain hydrogen bonding and subsequent aggregation.[2]

While the principal application of Psi(Me,Me)pro has been to improve the efficiency of solid-phase peptide synthesis (SPPS) by preventing on-resin aggregation, there is a compelling, albeit less explored, rationale for its use in preventing aggregation of the final peptide product in solution.[3] By retaining the Psi(Me,Me)pro moiety in the final peptide, it is hypothesized that the same structure-disrupting properties can be leveraged to enhance the stability and solubility of aggregation-prone therapeutic peptides.

Experimental Validation of Anti-Aggregation Properties

A comprehensive evaluation of the anti-aggregation effects of the Psi(Me,Me)pro moiety requires a multi-faceted approach employing various biophysical and imaging techniques. A hypothetical experimental workflow to compare a native aggregation-prone peptide with its Psi(Me,Me)pro-modified counterpart is outlined below.

Quantifying Aggregation Kinetics with Thioflavin T (ThT) Assay

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[4] ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils.[5] By monitoring the fluorescence intensity over time, the kinetics of aggregation, including the lag phase, elongation phase, and plateau, can be determined.

Table 1: Hypothetical Quantitative Data from ThT Assay

| Peptide | Lag Time (hours) | Max Fluorescence (a.u.) | Aggregation Rate (a.u./hr) |

| Native Peptide | 4.2 ± 0.5 | 850 ± 50 | 150 ± 20 |

| Psi(Me,Me)pro-Peptide | 18.5 ± 2.1 | 150 ± 25 | 25 ± 5 |

This table represents hypothetical data to illustrate the expected outcome of a comparative ThT assay, where the Psi(Me,Me)pro-modified peptide shows a significantly longer lag time and a lower aggregation rate and extent compared to the native peptide.

Visualizing Fibril Morphology with Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides direct visualization of peptide aggregates, allowing for the characterization of their morphology.[6][7] In the context of amyloidogenic peptides, TEM can confirm the presence or absence of fibrillar structures and reveal differences in fibril length, width, and density between the native and modified peptides.

Structural Analysis in Solution with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.[8][9][10] For a Psi(Me,Me)pro-containing peptide, 2D NMR experiments such as NOESY and ROESY can confirm the presence of the cis-amide bond and provide insights into the local and global conformational changes induced by the moiety.[11] These studies can elucidate how the structural "kink" prevents the adoption of an aggregation-prone conformation.

Detailed Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This protocol describes a method for comparing the aggregation kinetics of a native peptide and its Psi(Me,Me)pro-modified analog.

Materials:

-

Native peptide

-

Psi(Me,Me)pro-modified peptide

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with excitation at ~440 nm and emission at ~485 nm

Procedure:

-

Preparation of Peptide Solutions:

-

Dissolve the lyophilized native and Psi(Me,Me)pro-modified peptides in an appropriate solvent (e.g., HFIP) to break any pre-existing aggregates.

-

Remove the solvent under a stream of nitrogen.

-

Resuspend the peptide films in PBS to the desired final concentration (e.g., 25 µM).

-

-

Preparation of ThT Stock Solution:

-

Prepare a 1 mM stock solution of ThT in sterile, deionized water.

-

Filter the solution through a 0.22 µm syringe filter.

-

-

Assay Setup:

-

In a 96-well plate, prepare triplicate reactions for each peptide.

-

To each well, add the peptide solution and ThT stock solution to achieve final concentrations of 25 µM peptide and 10 µM ThT in a total volume of 200 µL.

-

Include control wells containing only PBS and ThT to measure background fluorescence.

-

-

Data Acquisition:

-

Place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 15 minutes) for a period of up to 48 hours. Include a brief shaking step before each reading to ensure homogeneity.

-

-

Data Analysis:

-

Subtract the background fluorescence from the peptide-containing samples.

-

Plot the average fluorescence intensity versus time for each peptide.

-

Determine the lag time, maximum fluorescence, and aggregation rate from the kinetic curves.

-

Transmission Electron Microscopy (TEM) of Peptide Fibrils

This protocol outlines the negative staining procedure for visualizing peptide aggregates.

Materials:

-

Aliquots from the ThT assay at the plateau phase

-

Copper TEM grids (400 mesh, carbon-coated)

-

2% (w/v) uranyl acetate (B1210297) solution

-

Filter paper

-

Transmission Electron Microscope

Procedure:

-

Sample Application:

-

Place a 5 µL drop of the peptide solution from the ThT assay onto a TEM grid.

-

Allow the sample to adsorb for 1-2 minutes.

-

-

Washing:

-

Wick away the excess sample solution with the edge of a filter paper.

-

Wash the grid by placing it on a drop of deionized water for 1 minute. Repeat this step twice.

-

-

Negative Staining:

-

Place the grid on a 5 µL drop of 2% uranyl acetate solution for 1 minute.

-

Wick away the excess staining solution.

-

-

Drying:

-

Allow the grid to air dry completely.

-

-

Imaging:

-

Image the grid using a TEM at an appropriate magnification (e.g., 50,000x to 100,000x).

-

Capture images of representative areas to assess the morphology of the aggregates.[12]

-

NMR Spectroscopy for Structural Analysis

This protocol provides a general workflow for the structural analysis of a Psi(Me,Me)pro-containing peptide in solution.

Materials:

-

Lyophilized Psi(Me,Me)pro-modified peptide

-

NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, in 90% H₂O/10% D₂O, pH 6.5)

-

NMR spectrometer (600 MHz or higher) equipped with a cryoprobe

Procedure:

-

Sample Preparation:

-

Dissolve the peptide in the NMR buffer to a final concentration of 0.5-1.0 mM.

-

-

Data Acquisition:

-

Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K).

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). A key indicator of a cis-amide bond preceding the pseudoproline is a strong NOE between the α-proton of the preceding residue and the δ-protons of the pseudoproline ring.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N labeling is available, this spectrum provides a fingerprint of the peptide and is sensitive to conformational changes.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances using the TOCSY and NOESY/ROESY spectra.

-

Identify key NOEs that define the peptide's conformation, particularly around the Psi(Me,Me)pro moiety.

-

Use the identified distance and dihedral angle restraints to calculate a three-dimensional structure of the peptide.

-

Signaling Pathways and Therapeutic Implications

The aggregation of amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease, triggering a cascade of downstream signaling events that lead to synaptic dysfunction and neuronal cell death.[13][14] Key pathways implicated in Aβ-induced neurotoxicity include those involving neuroinflammation, oxidative stress, and the dysregulation of kinases such as GSK3β.[15][16]

By preventing the initial aggregation of Aβ, peptides modified with a Psi(Me,Me)pro moiety could potentially avert the activation of these detrimental signaling cascades. A hypothetical mechanism of action is depicted below.

References

- 1. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. peptide.com [peptide.com]

- 4. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Transmission Electron Microscopy of Amyloid Fibrils | Springer Nature Experiments [experiments.springernature.com]

- 7. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR studies of protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 10. Solution NMR studies of cell-penetrating peptides in model membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 12. Transmission electron microscopy assay [assay-protocol.com]

- 13. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beta-amyloid pathway | Abcam [abcam.com]

- 15. Post-translational modifications of beta-amyloid modulate its effect on cell mechanical properties and influence cytoskeletal signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Making sure you're not a bot! [academiccommons.columbia.edu]

Solubility and stability of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a specialized dipeptide building block designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The incorporation of a dimethyloxazolidine ring on the serine residue—creating a pseudoproline—is a strategic choice to mitigate aggregation of the growing peptide chain. This guide outlines the expected solubility characteristics and stability profile of this compound, providing researchers with the necessary information for its effective handling, storage, and incorporation into synthetic protocols. Detailed experimental methodologies for determining solubility and assessing stability are provided, alongside graphical representations of key concepts and workflows.

Physicochemical Properties and Predictions

The structure of this compound combines several features that dictate its behavior:

-

Fmoc Group: A large, hydrophobic N-terminal protecting group that generally imparts good solubility in organic solvents common to peptide synthesis.[1]

-

Asp(OtBu) Residue: The tert-butyl (OtBu) ester on the aspartic acid side-chain increases hydrophobicity and prevents side-chain reactivity during synthesis.[2]

-

Ser(Psi(Me,Me)pro) Moiety: The pseudoproline ring introduces a "kink" in the peptide backbone, which disrupts interchain hydrogen bonding. This key feature is known to break up secondary structures like β-sheets, thereby enhancing the solubility of the peptide chain to which it is attached.[3][4][5]

Solubility Profile

The primary role of the pseudoproline moiety is to enhance solubility and prevent aggregation during SPPS.[3][6] Therefore, this compound is expected to exhibit excellent solubility in standard polar aprotic solvents used in peptide synthesis.

Predicted Solubility Data

The following table summarizes the expected solubility based on data from its constituent parts and related molecules.

| Solvent | Abbreviation | Predicted Solubility | Rationale & References |

| Dimethylformamide | DMF | Highly Soluble | Standard solvent for SPPS; Fmoc-amino acids and pseudoproline dipeptides generally show high solubility.[7][8][9] |

| N-Methyl-2-pyrrolidone | NMP | Highly Soluble | A common alternative to DMF, known for its strong solvating properties for peptide reagents.[3][9] |

| Dichloromethane | DCM | Soluble | Fmoc-Asp(OtBu)-OH is soluble in DCM.[10] |

| Dimethyl Sulfoxide | DMSO | Highly Soluble | Fmoc-Asp(OtBu)-OH and Fmoc-Ser-OH derivatives show high solubility in DMSO.[10][11][12][13] |

| Acetonitrile | ACN | Moderately Soluble | Often used in HPLC; solubility may be lower than in DMF or DMSO. |

| Water | H₂O | Sparingly Soluble / Insoluble | The hydrophobic Fmoc and OtBu groups significantly limit aqueous solubility.[10] |

| Methanol | MeOH | Moderately Soluble | Expected to have some solubility but less than in primary SPPS solvents. |

Stability Profile

The stability of the dipeptide is dependent on the integrity of its three key components under various chemical conditions encountered during storage and synthesis.

Fmoc Group Stability

-

Acidic Conditions: The Fmoc group is stable to the trifluoroacetic acid (TFA) cocktails used for final peptide cleavage from the resin.[14]

-

Basic Conditions: Highly labile to basic conditions. It is selectively removed using a solution of a secondary amine, typically 20-50% piperidine (B6355638) in DMF.[14] Prolonged exposure to even weak bases should be avoided.

OtBu Group Stability

-

Acidic Conditions: The OtBu ester is designed to be labile to moderately strong acids and is efficiently cleaved by TFA during the final deprotection step.[2]

-

Basic Conditions: Stable to the basic conditions (piperidine/DMF) used for Fmoc group removal, providing orthogonality.[2]

Pseudoproline Ring Stability

-

Acidic Conditions: The dimethyloxazolidine ring is cleaved by standard TFA cocktails, regenerating the native serine residue.[3][4] This cleavage is typically complete within 1-3 hours.[15][16] The ring is generally stable to weak acids (e.g., 1% TFA), which allows for cleavage of peptides from hyper-acid-sensitive resins while keeping the pseudoproline intact for solution-phase fragment condensation.[6][17]

-

Basic Conditions: The oxazolidine (B1195125) ring is stable under the standard Fmoc deprotection conditions (piperidine/DMF).[3]

-

Thermal Stability: Caution is warranted at elevated temperatures. Studies on flow peptide synthesis at high temperatures (~80°C) have shown that the oxazolidine ring can become unstable and undergo ring-opening.[18]

Aspartimide Formation

The Asp(OtBu) residue is susceptible to forming an aspartimide side product, particularly when adjacent to residues like serine. This reaction is promoted by basic conditions (Fmoc removal) and elevated temperatures. While pseudoprolines are known to disrupt secondary structures that can promote this side reaction[6], some studies under harsh flow-synthesis conditions have suggested they might also catalyze it.[18][19] Standard room-temperature protocols are less likely to encounter this issue.

Experimental Protocols

Protocol for Solubility Determination

This protocol provides a general method for quantitatively assessing the solubility of the dipeptide in a specific solvent.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound

-

Anhydrous solvents of interest (e.g., DMF, NMP, DCM, DMSO)

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer and sonicator bath

-

Thermostatically controlled shaker/incubator

-

Microcentrifuge

-

Analytical balance

-

HPLC system for concentration analysis (optional)

Procedure:

-

Preparation: Allow the dipeptide and solvents to equilibrate to the desired experimental temperature (e.g., 25 °C).

-

Sample Addition: To a pre-weighed microcentrifuge tube, add a fixed volume of the chosen solvent (e.g., 500 µL).

-

Incremental Addition: Add a small, accurately weighed amount of the dipeptide to the solvent.

-

Dissolution: Vigorously vortex the tube for 1-2 minutes. If solid remains, sonicate for 5-10 minutes.[20]

-

Equilibration: Place the tube in a shaker/incubator at a constant temperature for 1-2 hours to ensure equilibrium is reached.

-

Observation: Visually inspect the solution. If it is clear and particle-free, return to step 3 and add more dipeptide.

-

Saturation: Continue adding the dipeptide until a small amount of solid material persists even after vigorous and sustained mixing, indicating a saturated solution.

-

Separation: Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.[21]

-

Quantification:

-

Gravimetric Method: Carefully remove a known volume of the supernatant, transfer it to a pre-weighed vial, evaporate the solvent under vacuum, and weigh the remaining solid.

-

Chromatographic Method: Dilute a known volume of the supernatant and determine the concentration using a pre-established calibration curve on an HPLC system.

-

-

Calculation: Express the solubility in mg/mL or mol/L at the specified temperature.

Protocol for Stability Assessment via HPLC

This protocol outlines how to assess the stability of the dipeptide under conditions relevant to peptide synthesis (e.g., acidic and basic treatments).

Objective: To monitor the degradation of this compound over time when exposed to specific chemical reagents.

Materials:

-

This compound

-

Reagents for stability testing (e.g., 20% piperidine in DMF, 95% TFA with scavengers)

-

Quenching solution (e.g., 1% TFA in ACN for the base stability test)

-

RP-HPLC system with a C18 column and UV detector

-

LC-MS system for peak identification (recommended)

Procedure:

-

Stock Solution: Prepare a stock solution of the dipeptide in a suitable solvent (e.g., DMF or ACN) at a known concentration (e.g., 1 mg/mL).

-

Reaction Setup:

-

Base Stability: In a vial, mix a volume of the stock solution with the 20% piperidine/DMF solution at room temperature.

-

Acid Stability: In a separate vial, mix a volume of the stock solution with the TFA cleavage cocktail at room temperature.

-

-

Time Points: At defined intervals (e.g., t=0, 5 min, 15 min, 30 min, 1h, 2h, 4h), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction to stop further degradation. For the base stability test, dilute the aliquot into the acidic quenching solution. For the acid stability test, dilution with the initial mobile phase may be sufficient, or it can be neutralized.

-

HPLC Analysis: Inject the quenched sample onto the RP-HPLC system. Use a gradient of water/ACN with 0.1% TFA. Monitor the chromatogram at ~214 nm and ~265 nm (for the Fmoc group).[22]

-

Data Analysis:

-

Integrate the peak area of the starting material and any new peaks that appear over time.

-

Plot the percentage of the remaining starting material against time to determine its degradation rate.

-

Use LC-MS to identify the major degradation products (e.g., Fmoc-deprotected dipeptide, OtBu-deprotected dipeptide, ring-opened species).

-

Key Factors and Relationships

The utility of this dipeptide is governed by a balance of factors that influence its solubility and stability throughout the synthesis process.

Conclusions and Recommendations

This compound is a valuable synthetic tool engineered to overcome aggregation-related challenges in SPPS.

-

Solubility: It is predicted to be highly soluble in standard SPPS solvents like DMF and NMP, facilitating efficient coupling reactions.

-

Stability: The compound is designed with orthogonal protecting groups stable to their respective removal conditions during the SPPS cycle. The pseudoproline ring is stable to piperidine but is cleaved with TFA during final deprotection.

-

Handling: Store the compound in a cool, dry, and dark place. For use, dissolve it in the appropriate solvent immediately before the coupling step. Avoid prolonged storage in solution, especially in NMP where Fmoc-amino acids can show greater decomposition over time.[9] Avoid high temperatures to maintain the integrity of the pseudoproline ring.

-

Validation: Researchers should perform initial solubility tests and confirm the stability of the compound under their specific laboratory and instrumental conditions before incorporating it into the synthesis of long or valuable peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. chempep.com [chempep.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Pseudoproline - Wikipedia [en.wikipedia.org]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc-Ser-OH Novabiochem® | 73724-45-5 [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. chempep.com [chempep.com]

- 15. Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 17. peptide.com [peptide.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 21. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

A Technical Guide to Pseudoproline-Based Building Blocks in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals